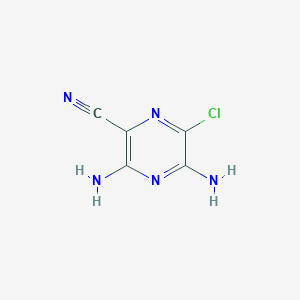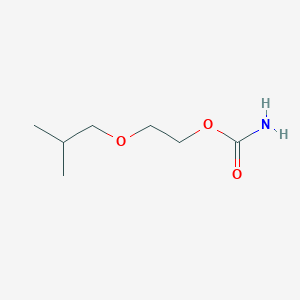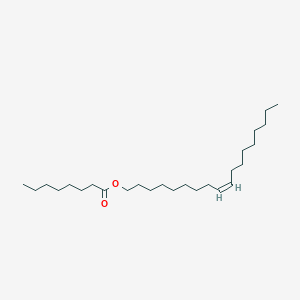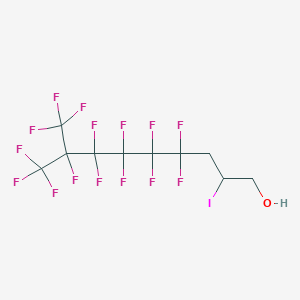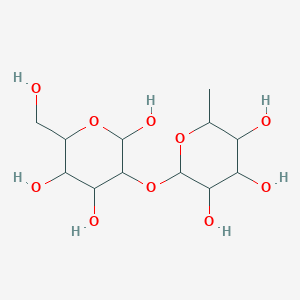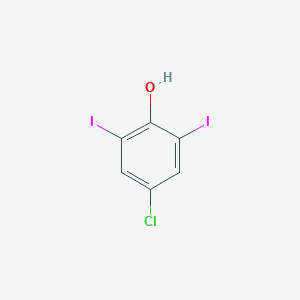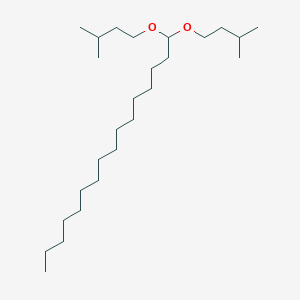
(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene, also known as 2-Chloro-1,1,1,3,3,3-hexafluoropropane or CHFP, is a versatile fluorinated organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent, and as a starting material for the synthesis of other compounds. CHFP has also been used in biological studies, including those related to enzyme kinetics, and has been studied as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Environmental Impact and Alternatives
Per- and polyfluoroalkyl substances (PFASs) are a class of emerging pollutants, widely used in industrial and consumer applications. Due to their persistence, bioaccumulation, and toxicity, finding new compounds that can replace PFASs is crucial. Alternatives such as hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA) have become dominant global pollutants. These novel fluorinated alternatives exhibit systemic multiple organ toxicities, comparable or even more severe than legacy PFASs, indicating their harmful environmental impact. Thus, they require further toxicological studies to assess their long-term usability (Yu Wang et al., 2019).
Soil and Water Remediation
Chlorobenzenes (CBs), related compounds to (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene, pose a high environmental risk due to their toxicity and persistence. They have been detected in various environmental compartments such as soil, water, air, and sediment. The development of remediation strategies for CBs involves enhancing fate processes that increase their dissipation. Dechlorination and biodegradation by adapted microorganisms are critical pathways for soil remediation, providing potential applications for environmental cleanup of contaminated sites (F. Brahushi et al., 2017).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives show significant promise in a range of scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. The self-assembly of these compounds into one-dimensional, nanometer-sized structures is facilitated by their simple structure and the detailed understanding of their behavior. This indicates the potential of utilizing structurally similar compounds for advanced material science applications (S. Cantekin et al., 2012).
Gas Separation Membranes
The study of ionic liquids, which may include compounds structurally related to this compound, has shown significant potential in the development of gas separation membranes. These membranes can be applied in various industrial processes, including carbon capture and storage (CCS) and natural gas purification, highlighting the importance of such compounds in advancing membrane technology and enhancing environmental sustainability (Rong Wang et al., 2002).
Biodegradation of Environmental Pollutants
Polycyclic aromatic hydrocarbons (PAHs) are environmental pollutants with carcinogenic and mutagenic properties. Microbial degradation is a major process for their removal, where specific bacterial and fungal species can biodegrade PAHs into less complex metabolites. This biodegradation process offers a promising application for the remediation of environments contaminated with similar complex organic compounds, emphasizing the role of bioremediation techniques in pollution management (A. K. Haritash & C. Kaushik, 2009).
Propiedades
IUPAC Name |
(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-7(8(11,12)13,9(14,15)16)6-4-2-1-3-5-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTQQDMGYPZUIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371470 |
Source


|
| Record name | (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16878-50-5 |
Source


|
| Record name | (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
